CB1 Binding Affinity: Taranabant (Ki=0.13 nM) Demonstrates ~5-Fold Higher Affinity Than Otenabant (Ki=0.7 nM)
Taranabant exhibits a binding Ki of 0.13 nM for human CB1 receptors in vitro [1]. In direct comparison, otenabant (CP-945598) demonstrates a Ki of 0.7 nM at human CB1 receptors . This represents an approximately 5.4-fold higher affinity for taranabant, which is quantitatively meaningful for studies requiring sub-nanomolar target engagement. Notably, taranabant's binding affinity is consistent across multiple independent characterizations including competitive radioligand binding assays using recombinant human CB1R-CHO membranes [1].
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 0.13 nM (human CB1R); 0.27 nM (rat CB1R) |
| Comparator Or Baseline | Otenabant: 0.7 nM (human CB1R); 2.8 nM (rat CB1R) |
| Quantified Difference | ~5.4-fold higher affinity (human CB1R); ~10.4-fold higher affinity (rat CB1R) |
| Conditions | Competitive radioligand binding assay using [3H]CP 55,940 in recombinant human CB1R-CHO membranes; 37°C incubation |
Why This Matters
For researchers requiring maximal receptor occupancy at minimal compound concentrations, taranabant's 5.4-fold higher affinity reduces required dosing and minimizes potential off-target effects compared to otenabant.
- [1] Lin LS, Ha S, Ball RG, Tsou NN, Castonguay LA, Doss GA, Fong TM, Shen CP, Xiao JC, Goulet MT, Hagmann WK. Conformational analysis and receptor docking of N-[(1S,2S)-3-(4-chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (taranabant, MK-0364), a novel, acyclic cannabinoid-1 receptor inverse agonist. J Med Chem. 2008 Apr 10;51(7):2108-14. View Source
